REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:9]=[CH:8][C:6]([NH2:7])=[C:5]([CH3:10])[CH:4]=1.C([N:13](CC)CC)C.C(OC(=O)C)(=O)C>ClCCl>[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[C:6](=[CH:8][CH:9]=1)[NH:7][N:13]=[CH:10]2
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Name
|
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
COC1=CC(=C(N)C=C1)C
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Name
|
|
Quantity
|
3.27 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
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Name
|
|
Quantity
|
10 mL
|
Type
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solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
2.38 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
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Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
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Type
|
CUSTOM
|
Details
|
stirred at ambient temperature for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled to 0° C. when a pink solid
|
Type
|
CUSTOM
|
Details
|
precipitated
|
Type
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FILTRATION
|
Details
|
This solid was filtered
|
Type
|
WASH
|
Details
|
washed with cold dichloromethane
|
Type
|
DISSOLUTION
|
Details
|
dissolved in acetic acid (55 ml)
|
Type
|
TEMPERATURE
|
Details
|
This solution was cooled to −5° C.
|
Type
|
ADDITION
|
Details
|
treated with a solution of sodium nitrite (2.68 g) in water (20 ml)
|
Type
|
STIRRING
|
Details
|
stirred at that temperature for 1 hour
|
Duration
|
1 h
|
Type
|
ADDITION
|
Details
|
treated with water (100 ml)
|
Type
|
STIRRING
|
Details
|
This mixture was stirred vigorously at 0° C. for 10 minutes after which a yellow solid
|
Duration
|
10 min
|
Type
|
CUSTOM
|
Details
|
precipitated
|
Type
|
FILTRATION
|
Details
|
This solid was filtered
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
DISSOLUTION
|
Details
|
dissolved in toluene (13 ml)
|
Type
|
TEMPERATURE
|
Details
|
This solution was heated to 80° C. for 1.5 hours
|
Duration
|
1.5 h
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
WASH
|
Details
|
washed with aqueous 1N sodium carbonate solution
|
Type
|
EXTRACTION
|
Details
|
The organic phase was extracted three times with aqueous 2N hydrochloric acid
|
Type
|
TEMPERATURE
|
Details
|
the acid extracts chilled
|
Type
|
ADDITION
|
Details
|
by addition of aqueous 5N sodium hydroxide solution
|
Type
|
EXTRACTION
|
Details
|
The aqueous layers were extracted three times with ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the combined organic layers were dried over magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
COC=1C=C2C=NNC2=CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.41 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |